molecular formula C10H10OS B13507043 (3-Methyl-1-benzothiophen-7-yl)methanol

(3-Methyl-1-benzothiophen-7-yl)methanol

Cat. No.: B13507043
M. Wt: 178.25 g/mol
InChI Key: UAULWITUJLWDGZ-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzothiophen-7-yl)methanol is an organic compound with the molecular formula C10H10OS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzothiophen-7-yl)methanol typically involves the reaction of 3-methylbenzothiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile and the benzothiophene ring as the nucleophile. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the methanol group at the 7-position of the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-benzothiophen-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-1-benzothiophen-7-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzothiophen-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzothiophen-7-yl)methanol: Similar structure but lacks the methyl group at the 3-position.

    3-Methylbenzothiophene: Lacks the methanol group at the 7-position.

    Benzothiophene: The parent compound without any substituents.

Uniqueness

(3-Methyl-1-benzothiophen-7-yl)methanol is unique due to the presence of both a methyl group at the 3-position and a methanol group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-7-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3

InChI Key

UAULWITUJLWDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CC=C12)CO

Origin of Product

United States

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